molecular formula C42H54N4O6 B12399671 Muvalaplin CAS No. 2565656-70-2

Muvalaplin

货号: B12399671
CAS 编号: 2565656-70-2
分子量: 710.9 g/mol
InChI 键: BRLGERLDHZRETI-BGBFCPIGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Muvalaplin is an orally administered small molecule that inhibits the formation of lipoprotein (a) by blocking the interaction between apolipoprotein (a) and apolipoprotein B100. This compound has shown promise in reducing lipoprotein (a) levels, which are associated with atherosclerotic cardiovascular disease and aortic stenosis .

准备方法

The synthesis of muvalaplin involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced through a series of organic reactions that ensure high purity and efficacy .

化学反应分析

Muvalaplin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

科学研究应用

Muvalaplin has several scientific research applications, including:

作用机制

Muvalaplin exerts its effects by blocking the initial noncovalent interaction between apolipoprotein (a) and apolipoprotein B100, preventing the formation of lipoprotein (a). This disruption leads to a significant reduction in lipoprotein (a) levels in the bloodstream. The molecular targets involved in this mechanism are apolipoprotein (a) and apolipoprotein B100 .

相似化合物的比较

Muvalaplin is unique due to its oral administration and specific mechanism of action. Similar compounds include:

    Mipomersen: An antisense oligonucleotide that targets apolipoprotein B100.

    Pelacarsen: An RNA interference therapeutic that degrades the messenger RNA encoding apolipoprotein (a).

    Olpasiran: Another RNA interference therapeutic targeting lipoprotein (a) production.

    Zerlasiran: An RNA interference therapeutic similar to olpasiran.

    Lepodisiran: A small interfering RNA therapeutic targeting apolipoprotein (a) messenger RNA.

This compound stands out due to its ability to inhibit lipoprotein (a) formation through a unique mechanism, offering a promising approach to reducing cardiovascular risk .

属性

CAS 编号

2565656-70-2

分子式

C42H54N4O6

分子量

710.9 g/mol

IUPAC 名称

(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI 键

BRLGERLDHZRETI-BGBFCPIGSA-N

手性 SMILES

C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O

规范 SMILES

C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。